molecular formula C12H14N4O2 B8669603 ethyl 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylate

ethyl 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B8669603
M. Wt: 246.27 g/mol
InChI Key: QUXNMBICHGDMCV-UHFFFAOYSA-N
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Patent
US04223032

Procedure details

Reaction of p-tolyl azide (9.38 g; 0.0705 mole) with ethyl cyanoacetate (7.96 g: 0.0705 mole) as described in example 1a gave 12.76 g (74%) of the triazole of mp (EtOH) 152-153° C. (lit mp 147.5° C., B. R. Brown, D. L. Hammick and S. G. Heritage J. Chem. Soc. 3870 [1953]). (Found; C, 58.38; H 5.90; N, 22.89; C12H14N4O2 requires; C, 58.52; H, 5.73; N, 22.75%).
[Compound]
Name
[ 1953 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step Two
Quantity
7.96 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[N+:8]=[N-:9])=[CH:3][CH:2]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>CCO>[NH2:12][C:11]1[N:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)[N:8]=[N:9][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
[ 1953 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
9.38 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N=[N+]=[N-])C
Name
Quantity
7.96 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NN1C1=CC=C(C=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.76 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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